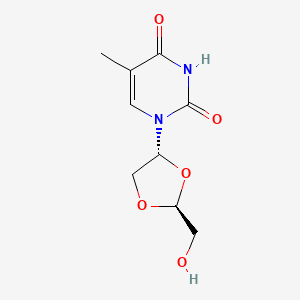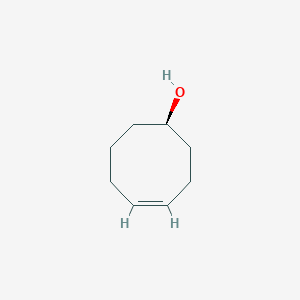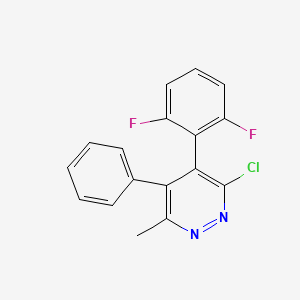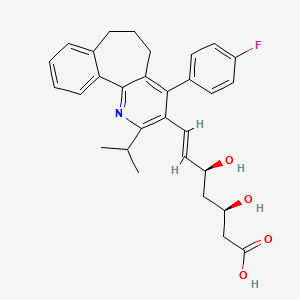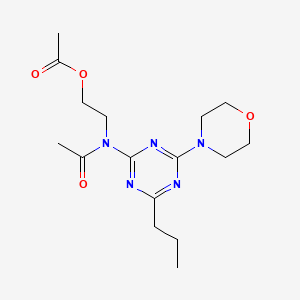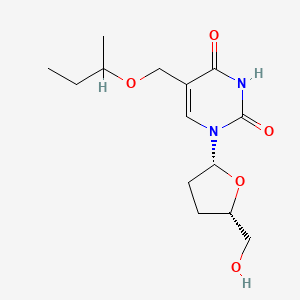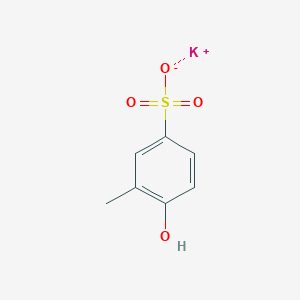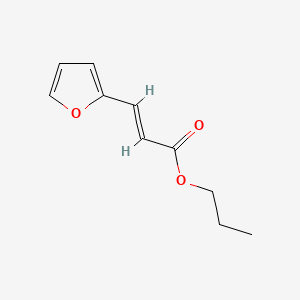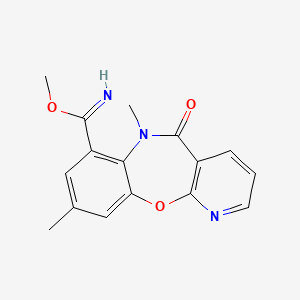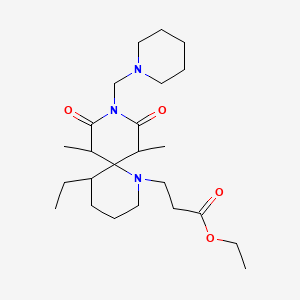![molecular formula C22H9Cl5N2O4 B12783862 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one CAS No. 222548-15-4](/img/structure/B12783862.png)
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[124003,708,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one is a complex organic compound characterized by multiple chlorine atoms and a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves multiple steps, starting from simpler precursors. The process typically includes:
Chlorination: Introduction of chlorine atoms to the precursor molecules under controlled conditions.
Cyclization: Formation of the tetracyclic structure through cyclization reactions, often facilitated by catalysts.
Functional Group Modification: Introduction of the hydroxybenzoyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or other functional groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Medicine
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Tetrachloro-1,4-benzoquinone: A simpler chlorinated compound with similar reactivity.
Tetrachloroethylene: Another chlorinated compound used in industrial applications.
Uniqueness
The uniqueness of 6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one lies in its complex tetracyclic structure and the presence of multiple chlorine atoms, which confer specific chemical and biological properties not found in simpler compounds.
Propiedades
Número CAS |
222548-15-4 |
|---|---|
Fórmula molecular |
C22H9Cl5N2O4 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one |
InChI |
InChI=1S/C22H9Cl5N2O4/c23-8-1-3-14(30)10(5-8)19(32)16-20-17(21(26)28-16)29-13(7-12(25)22(29)27)18(31)11-6-9(24)2-4-15(11)33-20/h1-7,28,30H |
Clave InChI |
WZCNTZNHCAUMNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(=O)C2=C3C(=C(N2)Cl)N4C(=CC(=C4Cl)Cl)C(=O)C5=C(O3)C=CC(=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





